2-Bromo-4'-chloroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-4'-chloroacetophenone involves multiple steps, starting from basic precursors like glacial acetic acid and m-dichlorobenzene. The process includes bromization, chlorination, and acylation, leading to yields of up to 70%. The structural confirmation of the synthesized compound is obtained through 1H NMR, 13C NMR, and IR spectra analysis, ensuring the accuracy of the synthesis process (Yang Feng-ke, 2004).
Molecular Structure Analysis
Computational studies using software packages like Gaussian have provided detailed insights into the vibrational frequencies, infrared intensities, Raman activities, and hyperpolarizability of 2-Bromo-4'-chloroacetophenone. These studies help in understanding the fundamental modes of the molecule, contributing to the field of non-linear optics (C. Panicker et al., 2009).
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical reactions, including its ability to undergo condensation reactions with different reagents to produce novel compounds. These studies not only showcase the compound's versatility but also its potential application in synthesizing azaheterocycles and other complex molecules (A. Demchenko et al., 2004).
Physical Properties Analysis
The physical properties of 2-Bromo-4'-chloroacetophenone, such as relative density, refractive index, boiling point, and melting point, have been measured to provide a comprehensive understanding of its behavior under different conditions. These properties are crucial for determining the compound's suitability in various applications and for handling purposes (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4'-chloroacetophenone have been studied through spectral investigation, including FT-IR and FT-Raman, alongside computational analysis. These studies provide insights into the molecule's structural and spectroscopic data, enhancing the understanding of its chemical behavior and interactions (S. Ramalingam et al., 2011).
Scientific Research Applications
It is used in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives (Yin et al., 2008).
The compound aids in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).
It plays a role in quantitative proteomics, particularly in the absolute quantification of cytochrome P450 isoenzymes (Duan et al., 2007).
2-Bromo-4-(difluoromethylthio)acetophenone, a derivative, is useful in synthesizing various azaheterocycles containing the 4-(difluoromethylthio)phenyl fragment (Demchenko et al., 2003).
This compound functions as an affinity reagent for human aldehyde dehydrogenase, providing insights into the active site of the enzyme (Abriola et al., 1987).
It has been studied for its potential in non-linear optics due to its first hyperpolarizability (Panicker et al., 2009).
2-Bromo-4'-chloroacetophenone oxime benzoate displayed insecticidal activity against Mythimna separata (Yang & South, 2003).
The compound is considered a green chemical technology, as its synthesis does not require organic solvents and is environmentally friendly (Zhang, 2009).
Safety And Hazards
2-Bromo-4’-chloroacetophenone is classified as causing severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYZKKEOIAALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060209 | |
Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-chloroacetophenone | |
CAS RN |
536-38-9 | |
Record name | 2′-Bromo-4-chloroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4'-chloroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl p-chlorophenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CHLOROPHENACYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R0V40DI4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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